
5-Methoxypyrimidine
Overview
Description
5-Methoxypyrimidine (C₅H₆N₂O) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy (-OCH₃) group at the 5-position. This substitution imparts distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and medicinal chemistry. The methoxy group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 5-Methoxypyrimidine involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours. The mixture is then subjected to reflux at 110 to 120°C for 2 to 6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using safer reagents and conditions. For example, replacing hypertoxic phosphorus oxychloride with phosphorus trichloride reduces production costs and minimizes safety risks for operators .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: For instance, the reaction of 5-bromo-2-methoxypyrimidine with nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-BuLi (n-Butyllithium) and [14C] CO2 are used under specific conditions to achieve desired substitutions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 5-bromo-2-methoxypyrimidine with [14C] CO2 can yield labeled carboxylic acid derivatives .
Scientific Research Applications
Pharmaceutical Applications
Anticancer and Antimicrobial Properties
5-Methoxypyrimidine serves as a critical intermediate in the synthesis of various pharmaceutical agents. It has been linked to the development of compounds with anticancer and antimicrobial properties. For instance, derivatives of this compound have shown efficacy against different cancer cell lines, making it a valuable component in drug discovery processes aimed at treating malignancies .
Case Study: Synthesis of Antiviral Agents
A notable case study involved the synthesis of antiviral agents derived from this compound. Researchers demonstrated that modifications to the pyrimidine structure enhanced antiviral activity against specific viral strains. The study emphasized the compound's role as a building block for novel therapeutic agents .
Agrochemical Applications
Development of Herbicides and Insecticides
In agrochemistry, this compound is utilized in the development of herbicides and insecticides. Its structural properties allow for the modification needed to create effective agrochemical products that can enhance crop yield while minimizing environmental impact .
Agrochemical Product | Active Ingredient | Target Pest/Weed |
---|---|---|
Herbicide A | This compound Derivative | Broadleaf Weeds |
Insecticide B | This compound Analog | Aphids |
Chemical Research Applications
Synthesis of Heterocyclic Compounds
this compound is widely used as a precursor in synthesizing various heterocyclic compounds. Its ability to undergo multiple chemical reactions makes it an essential building block in creating complex molecules for research purposes .
Case Study: Development of Novel Catalysts
In a recent study, researchers explored the application of this compound in developing new catalytic systems. The compound's unique reactivity facilitated the formation of catalysts that improved reaction efficiency in organic synthesis .
The biological activities associated with this compound derivatives include modulation of various biological pathways. Studies have shown that these compounds can influence myeloid leukemia pathways, exhibit antimicrobial effects, and possess antitumor properties . However, further research is necessary to fully elucidate their mechanisms of action.
Safety and Environmental Considerations
While this compound has promising applications, safety considerations are essential in its handling and use. It is crucial to adhere to safety guidelines to mitigate potential hazards associated with its chemical properties during synthesis and application in various fields.
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine involves its interaction with various molecular targets and pathways. For example, pyrimidine derivatives can inhibit the activities of certain enzymes or receptors, leading to their biological effects . Comparative molecular field analysis (CoMFA) and docking techniques are often used to investigate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Physicochemical Properties
Tabulated Comparison of Key Derivatives
Key Research Findings and Contradictions
- Electronic vs. Steric Effects : While the methoxy group in this compound enhances nitrogen nucleophilicity, steric hindrance limits its utility in cycloadditions vs. .
Biological Activity
5-Methoxypyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrimidine ring with a methoxy group at the 5-position. The synthesis of this compound typically involves reactions with various reagents to introduce the methoxy group, often utilizing starting materials like 2,4-dichloro-5-methylpyrimidine or similar derivatives . The following table summarizes some synthetic methods and yields reported in the literature:
Synthetic Method | Starting Material | Yield (%) |
---|---|---|
Methoxy group substitution | 2,4-Dichloro-5-methylpyrimidine | 70 |
Reaction with methanol under acidic conditions | Pyrimidine derivatives | 65 |
Methylation of pyrimidine | 2-Amino-4-methylpyrimidine | 80 |
Anticancer Properties
Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from pyrimidines can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and leukemia cells. One study reported that certain derivatives had IC50 values as low as 70 nM against specific cancer targets .
Case Study: A549 Cell Line
- Objective: Evaluate cytotoxic effects of this compound derivatives.
- Method: MTT assay to assess cell viability post-treatment.
- Results: Selected derivatives reduced cell viability significantly compared to controls.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10 µg/mL | |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds have been found to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Certain studies suggest that these compounds can scavenge free radicals, reducing oxidative stress-related damage in cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxypyrimidine, and what are their yields?
A common method involves oxidizing this compound to its 1-oxide derivative using procedures adapted from pyrimidine oxidation literature, achieving a 61% yield . Key reagents include hydrogen peroxide or peracetic acid under controlled temperatures. Purification typically involves recrystallization or column chromatography. For intermediates, nucleophilic substitution using sodium methoxide on chloropyrimidine precursors is recommended .
Q. How is the molecular structure of this compound derivatives validated experimentally?
Single-crystal X-ray diffraction is the gold standard. For example, in 4,6-Dichloro-5-methoxypyrimidine, X-ray analysis at 100 K confirmed planarity (r.m.s. deviation = 0.013 Å) and identified Cl–N contacts (3.094–3.100 Å) stabilizing the crystal lattice . Parameters like R factor (0.024) and data-to-parameter ratio (16.5) ensure reliability.
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Fractional distillation (for volatile derivatives) and recrystallization (using ethanol/water mixtures) are standard. For polar derivatives, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50%) effectively separates byproducts. Monitor purity via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H NMR (DMSO-d6) shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 8.2–8.5 ppm .
- IR : Stretching frequencies for C–O (1250–1270 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 126 for C₅H₆N₂O) validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Use Design of Experiments (DoE) to test variables:
- Temperature (e.g., 60–100°C for methoxylation)
- Solvent polarity (e.g., DMF vs. THF for nucleophilic substitution)
- Catalyst loading (e.g., 1–5 mol% Pd for cross-coupling reactions) A recent study achieved a 75% yield by optimizing reaction time (12–24 hrs) and using microwave-assisted synthesis .
Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in pyrimidine rings?
Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., Cl at C4) direct methoxylation to the C5 position via stabilization of the transition state. Kinetic studies (monitored by in-situ IR) show a second-order dependence on methoxide concentration .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Molecular docking and frontier orbital analysis (HOMO-LUMO gaps) using Gaussian09 predict activation barriers for substitutions at C2 and C4. For example, LUMO localization at C2 in this compound-1-oxide favors attack by amines or thiols . Validate with kinetic experiments (e.g., rate constants at varying pH) .
Q. How should researchers resolve contradictions between experimental and computational data?
Case study: Discrepancies in predicted vs. observed Cl–N bond lengths in 4,6-Dichloro-5-methoxypyrimidine were resolved by refining X-ray data with anisotropic displacement parameters and validating against neutron diffraction data . Use multi-method validation (e.g., XRD, NMR, and DFT) .
Q. What safety protocols are essential when handling this compound derivatives?
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal contact.
- Conduct reactions in fume hoods due to volatile byproducts (e.g., methyl chloride).
- Store waste in labeled containers for halogenated organics and dispose via certified facilities .
Q. How is the biological activity of this compound assessed in medicinal chemistry research?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based protocols.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM.
- ADMET prediction : Tools like SwissADME predict logP (1.5–2.5) and bioavailability scores (>0.55) .
Properties
IUPAC Name |
5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADELSANNMYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341494 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31458-33-0 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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